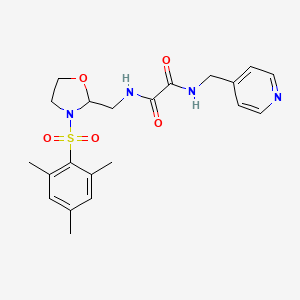
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound notable for its unique structural features, including an oxazolidine ring and mesitylsulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to antimicrobial properties and enzyme inhibition.
Chemical Structure and Properties
The chemical formula of this compound is C22H32N4O6S, with a molecular weight of 480.58 g/mol. The presence of the mesitylsulfonyl group contributes to the compound's steric hindrance and electron-withdrawing characteristics, which may enhance its biological activity by facilitating interactions with specific biological targets.
The mechanism of action of this compound primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis. Similar compounds in the oxazolidinone class, such as linezolid, have been shown to bind to the 50S ribosomal subunit, preventing the formation of a functional initiation complex necessary for protein synthesis. This activity suggests that this compound may exhibit antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds containing oxazolidinone structures possess significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate efficacy against Gram-positive bacteria, including strains resistant to other antibiotics .
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes, such as human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders like diabetes and obesity . Inhibition of this enzyme can lead to reduced cortisol activation, thereby influencing metabolic pathways.
Study 1: Antimicrobial Efficacy
In a comparative study on various oxazolidinones, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, demonstrating its potential as an effective antimicrobial agent .
Study 2: Enzyme Inhibition
A pharmacological evaluation assessed the impact of this compound on 11β-HSD1 activity in vitro. The results showed a dose-dependent inhibition with an IC50 value of approximately 25 µM, suggesting that this compound could be a promising candidate for further development in treating metabolic syndromes .
Comparison with Related Compounds
| Compound Name | Structure Features | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Linezolid | Oxazolidinone | 4 | Not applicable |
| N1-Tosyl | Tosyl group | 16 | 30 |
| N1-Morpholino | Morpholino group | 12 | Not applicable |
Eigenschaften
IUPAC Name |
N'-(pyridin-4-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-14-10-15(2)19(16(3)11-14)31(28,29)25-8-9-30-18(25)13-24-21(27)20(26)23-12-17-4-6-22-7-5-17/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJBNERXRYEFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














